molecular formula C22H23FN4O4 B11008243 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one

3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one

カタログ番号: B11008243
分子量: 426.4 g/mol
InChIキー: PEKRFJOWKFUBCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one (hereafter referred to as the target compound) is a quinazolinone derivative with a piperazine-2-oxoethyl side chain substituted at the 3-position. Its molecular formula is C₂₂H₂₃FN₄O₄, and it has a molecular weight of 426.45 g/mol .

特性

分子式

C22H23FN4O4

分子量

426.4 g/mol

IUPAC名

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C22H23FN4O4/c1-30-19-11-15-17(12-20(19)31-2)24-14-27(22(15)29)13-21(28)26-9-7-25(8-10-26)18-6-4-3-5-16(18)23/h3-6,11-12,14H,7-10,13H2,1-2H3

InChIキー

PEKRFJOWKFUBCG-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F)OC

製品の起源

United States

準備方法

化学反応解析

反応の種類

3-{2-[4-(2-フルオロフェニル)ピペラジン-1-イル]-2-オキソエチル}-6,7-ジメトキシキナゾリン-4(3H)-オンは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。

    酸化: この化合物は、特定の条件下で酸化して対応する酸化物を生成することができます。

    還元: 還元反応は、キナゾリン-4(3H)-オンコアまたはピペラジン部分を修飾するために実行できます。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりキナゾリン-4(3H)-オン酸化物が生成される場合があり、置換反応により、フルオロフェニル環にさまざまな官能基を導入することができます.

化学反応の分析

Types of Reactions

3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the quinazolinone core or the piperazine moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

作用機序

類似化合物の比較

独自性

3-{2-[4-(2-フルオロフェニル)ピペラジン-1-イル]-2-オキソエチル}-6,7-ジメトキシキナゾリン-4(3H)-オンは、キナゾリン-4(3H)-オンコアとフルオロフェニル置換ピペラジン部分の組み合わせにより、ユニークです。

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound shares structural motifs with several analogs, including quinazolinones, piperazine derivatives, and urea-linked compounds. Below is a comparative analysis based on available

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents/Core Structure Melting Point (°C) Yield (%) Key Features
Target Compound (Y042-9881) C₂₂H₂₃FN₄O₄ 426.45 6,7-Dimethoxyquinazolinone + 2-fluorophenylpiperazine Not reported Not reported Piperazine-oxoethyl linkage, fluorophenyl substitution
6,7-Dimethoxy-2-((4-phenylpiperazin-1-yl)methyl)quinazolin-4(3H)-one C₂₁H₂₄N₄O₃ 380.40 6,7-Dimethoxyquinazolinone + phenylpiperazine Not reported Not reported Piperazine-methylene linkage, no fluorophenyl
3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one C₂₀H₁₉FN₄O₃ 382.39 2-Hydroxyquinazolinone + 2-fluorophenylpiperazine Not reported Not reported Hydroxy substitution instead of dimethoxy
1-(3,5-bis(Trifluoromethyl)phenyl)-3-(4-(4-...chromen-6-yl)methylene)urea (3d) C₃₅H₂₈F₆N₆O₅S 788.30 Coumarin-linked urea + trifluoromethylphenyl 225–226 70.1 Urea core, chromenyl substituent
Compound 1f (Molecules, 2013) C₂₉H₂₈F₃N₇O₄S 667.90 Thiazole-linked urea + trifluoromethylphenyl 198–200 70.7 Urea core, thiazole-piperazine hybrid
Key Observations:

Core Structure Differences: The target compound’s quinazolinone core distinguishes it from urea-based analogs (e.g., 1f, 3d) . Quinazolinones are known for kinase inhibition or CNS activity, while urea derivatives often target enzymes like carbonic anhydrase.

Piperazine Substitutions: The 2-fluorophenyl group on the piperazine ring (target compound) introduces electron-withdrawing effects, which may influence receptor-binding affinity compared to non-fluorinated analogs (e.g., phenylpiperazine in ).

For example, a related fluorobenzoyl-piperazine compound was synthesized in 48% yield .

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Piperazine-containing compounds (e.g., ) are often explored for CNS activity due to their affinity for serotonin (5-HT₁A/₂A) and dopamine receptors.
  • Fluorophenyl substitution (target compound and ) may enhance metabolic stability by reducing oxidative metabolism, a feature observed in fluorinated CNS drugs like aripiprazole .
  • Urea-based analogs (e.g., ) show broader enzyme inhibition profiles but may face challenges in bioavailability due to higher molecular weights (>600 g/mol).

生物活性

The compound 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one , often referred to as a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its effects on various biological targets, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C26H24FN5O3
  • Molecular Weight : 468.5 g/mol
  • IUPAC Name : 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one
  • SMILES Notation : Cc(cc1)ccc1-c1noc(C2=CC=CN(CC(N(CC3)CCN3c(cccc3)c3F)=O)C2=O)n1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neurological disorders. Its mechanism of action is primarily linked to its interaction with various molecular targets, including kinases and transporters.

Anticancer Activity

Several studies have reported the antiproliferative effects of quinazoline derivatives against various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism of Action
17HCT-1166.2Inhibition of cell proliferation
21T47D43.4Induction of apoptosis
25MCF-727.3Cell cycle arrest

The presence of the piperazine moiety has been shown to enhance the compound's binding affinity to certain targets, contributing to its cytotoxic effects against cancer cells .

Interaction with Equilibrative Nucleoside Transporters (ENTs)

A notable study highlighted the compound's role as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and regulation of adenosine functions. The compound demonstrated selective inhibition towards ENT2 over ENT1, suggesting potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is significantly influenced by their structural components. Modifications to the piperazine ring or the quinazoline core can lead to variations in potency and selectivity:

  • Piperazine Substituents : The introduction of fluorophenyl groups enhances binding properties and biological activity.
  • Quinazoline Modifications : Substitutions at the 6 and 7 positions of the quinazoline ring have been correlated with improved anticancer activity.

Case Studies

  • Study on Antiproliferative Effects :
    A recent investigation involved synthesizing a series of quinazoline derivatives and evaluating their effects on cell growth in various cancer cell lines. Results indicated that compounds with specific substitutions exhibited significant growth inhibition in low micromolar concentrations .
  • ENT Inhibition Study :
    In vitro models using nucleoside transporter-deficient cells demonstrated that certain analogs of the compound acted as irreversible inhibitors of ENT1 and ENT2, providing insights into their potential use in cancer therapies where nucleoside transport modulation is desired .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。